Pyridinetrichlrogold(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organogold(III) complexes often involves the coordination of gold with ligands such as pyridine. One study reported the synthesis of several organogold(III) complexes with pyridine ligands, analyzing their bond-dissociation energies and catalytic efficiencies in hydroarylation reactions of alkynes. This research underscores the methodological developments in organogold chemistry, highlighting the synthesis strategies for these complexes (Bourehil et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of organogold(III) complexes reveals their coordination modes and bond lengths, often determined through X-ray diffraction. The study by Bourehil et al. (2023) provides insights into the Au-NpyrR bond lengths and the pyridine ligand effects, using density functional theory (DFT) and domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) methods for an in-depth understanding of these complexes' structural aspects.

Chemical Reactions and Properties

Organogold(III) complexes are known for their reactivity and catalytic properties. The dissociation energy of these complexes, as a descriptor, has been shown to correlate with their catalytic efficiency in specific reactions, such as the intramolecular hydroarylation of alkynes. This correlation between dissociation energy and catalytic activity underscores the importance of understanding the chemical reactions and properties of organogold(III) complexes for their application in catalysis (Bourehil et al., 2023).

Wissenschaftliche Forschungsanwendungen

3. Biological Application

- Application : Gold (III) complexes, including those with N-containing polydentate ligands, are widely studied as antitumor agents and have shown promising results .

- Method of Application : These complexes interact with biologically active thiols (thiomalate, cysteine, glutathione (GSH) and human serum albumin) in aqueous solution with pH 7.4 and 0.2 M NaCl .

- Results : The complexes react fast with an excess of any of these thiols and in less than a few seconds transform into gold (I) bis-thiolate complexes . Different initial gold (III) complexes may have specific features, such as different rates of the redox transformations or additional side processes .

4. Optoelectronic Devices

- Application : A new class of CCN ligand-containing carbazolylgold (iii) dendrimers has been designed and synthesized .

- Results : High photoluminescence quantum yields of up to 82% in solid-state thin films and large radiative decay rate constants in the order of 105 s−1 are observed .

5. Phototherapy

- Application : Gold nanostars (GNSs) are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .

- Results : Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible region or near-infrared region light to treat certain medical conditions . It attracts a lot of attention today due to its lower cost, more effect on the tumor cell, and less side effects .

Zukünftige Richtungen

While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .

Eigenschaften

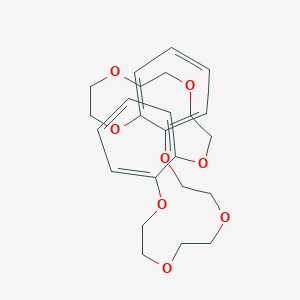

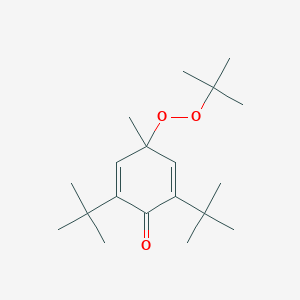

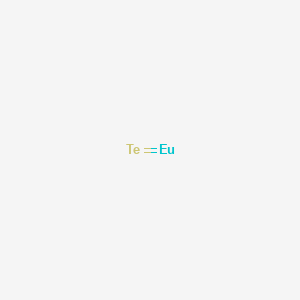

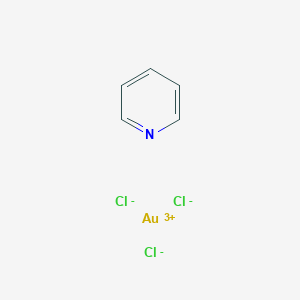

IUPAC Name |

gold(3+);pyridine;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

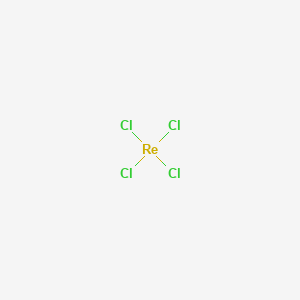

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinetrichlrogold(III) | |

CAS RN |

14911-01-4 |

Source

|

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.